molecular formula C8H16ClNO2 B1381624 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride CAS No. 1803601-18-4

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

Cat. No. B1381624
M. Wt: 193.67 g/mol
InChI Key: JXZFDENWZYTMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride (1-ADMCPH) is a cyclic, carboxylic acid derivative with a unique structure containing both an amine and a hydrochloride group. It is a potent inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cellular signaling pathways. 1-ADMCPH has been studied extensively in laboratory experiments and is of interest to scientists and researchers due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Activity : Amino amides and amino esters based on cyclopentane-1-carboxylic acid derivatives, including 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride, have been synthesized and shown to possess anticonvulsant activity. This research indicates potential therapeutic applications in epilepsy and related disorders (Arustamyan et al., 2019).

  • Antitumor and Antibacterial Activities : Derivatives of cyclopentanone-3-carboxylic acid, which can be related to 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride, have been found to exhibit significant antitumor and antibacterial activities. This research suggests potential use in cancer therapy and infection control (Umezawa & Kinoshita, 1957).

  • Sympatholytic and Adrenolytic Activities : Arylcyclopentane-1-carboxylic acids aminoesters, closely related to 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride, have been synthesized and studied for their sympatholytic and adrenolytic activities, indicating potential for cardiovascular and nervous system disorders (Aghekyan et al., 2019).

Chemical Synthesis and Applications

  • Peptide Coupling : The compound has been used in efficient peptide coupling methods, illustrating its utility in the synthesis of complex biochemicals like enzymes and other proteins (Brunel, Salmi, & Letourneux, 2005).

  • Enzymatic Substrate Synthesis : Its role in the synthesis of enzymatic substrates like Fa-Met, a critical component in biochemical research, highlights its importance in understanding enzyme functions and mechanisms (Brunel, Salmi, & Letourneux, 2005).

  • Structural Analysis of Peptides : The compound contributes to the structural analysis of peptides, particularly in understanding the conformation and behavior of peptides in solutions, which is crucial for drug design and protein engineering (Crisma et al., 1988).

Diagnostic and Imaging Applications

  • Cancer Detection : Derivatives of 1-amino-cyclopentanecarboxylic acid, related to 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride, have been explored as potential tumor-localizing agents, indicating their use in nuclear medicine and cancer diagnosis (Hayes et al., 1976).

properties

IUPAC Name

1-amino-3,3-dimethylcyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2)3-4-8(9,5-7)6(10)11;/h3-5,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFDENWZYTMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
Reactant of Route 3
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.